molecular formula C15H21N5OS B7080288 N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-N-methyl-6-morpholin-4-ylpyrimidin-4-amine

N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-N-methyl-6-morpholin-4-ylpyrimidin-4-amine

Cat. No.: B7080288
M. Wt: 319.4 g/mol
InChI Key: KVHGKZQZLSVHBI-UHFFFAOYSA-N
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Description

N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-N-methyl-6-morpholin-4-ylpyrimidin-4-amine is a complex organic compound that features a thiazole ring, a pyrimidine ring, and a morpholine ring

Properties

IUPAC Name

N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-N-methyl-6-morpholin-4-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5OS/c1-3-12-9-16-15(22-12)10-19(2)13-8-14(18-11-17-13)20-4-6-21-7-5-20/h8-9,11H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHGKZQZLSVHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(S1)CN(C)C2=NC=NC(=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-N-methyl-6-morpholin-4-ylpyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then linked to the pyrimidine ring through a series of nucleophilic substitution reactions. The morpholine ring is introduced in the final steps of the synthesis. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, would be considered to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-N-methyl-6-morpholin-4-ylpyrimidin-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-N-methyl-6-morpholin-4-ylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-N-methyl-6-morpholin-4-ylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the pyrimidine ring can act as a nucleophile or electrophile in various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-N-methyl-6-morpholin-4-ylpyrimidin-4-amine is unique due to the combination of the thiazole, pyrimidine, and morpholine rings in a single molecule. This unique structure allows it to interact with a broader range of biological targets and exhibit diverse pharmacological activities .

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